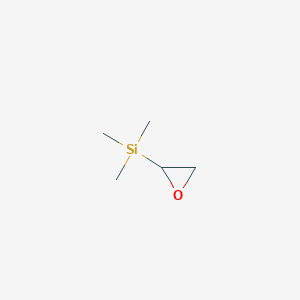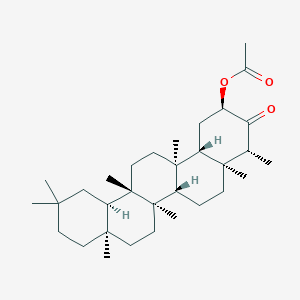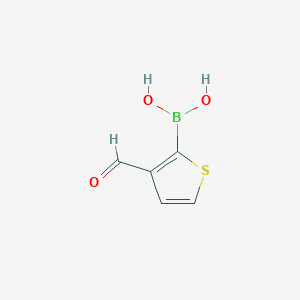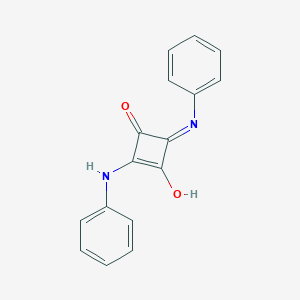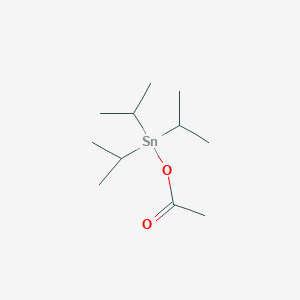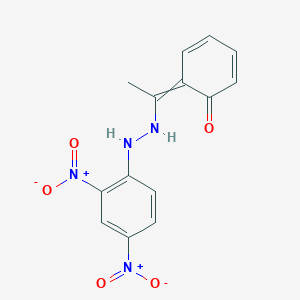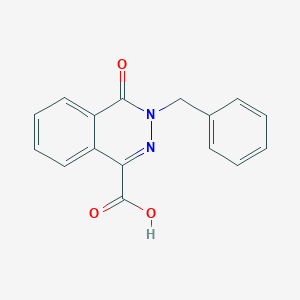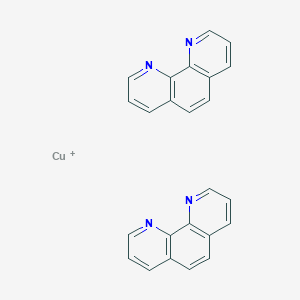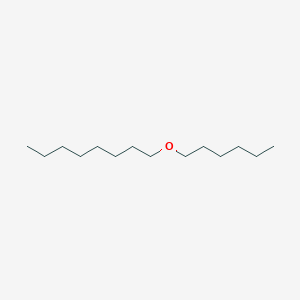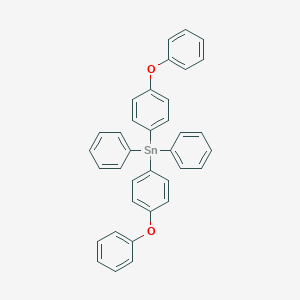
Bis(p-phenoxyphenyl)diphenyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(p-phenoxyphenyl)diphenyltin, commonly known as Tinopal CBS-X, is a fluorescent whitening agent that is widely used in the textile industry to enhance the brightness and whiteness of fabrics. It is a synthetic organic compound that belongs to the family of stilbene derivatives. In recent years, there has been growing interest in the scientific research application of Tinopal CBS-X due to its unique properties and potential benefits.
Mécanisme D'action
Tinopal CBS-X works by absorbing ultraviolet light and emitting blue light, which enhances the whiteness and brightness of fabrics. In biological systems, it binds to proteins and other molecules, which causes a shift in their fluorescence emission spectra. This property makes Tinopal CBS-X a useful tool for studying protein-protein interactions, protein folding, and other biological processes.
Effets Biochimiques Et Physiologiques
Tinopal CBS-X has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have reported potential adverse effects, such as cytotoxicity and genotoxicity, at high concentrations. Therefore, it is important to use Tinopal CBS-X in a controlled manner and to follow appropriate safety guidelines.
Avantages Et Limitations Des Expériences En Laboratoire
Tinopal CBS-X has several advantages for use in lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to label and visualize a wide range of biological structures and molecules. It is also relatively easy to use and has a low cost compared to other fluorescent probes. However, Tinopal CBS-X has some limitations, such as its potential toxicity at high concentrations and its limited compatibility with certain biological samples.
Orientations Futures
There are several future directions for scientific research on Tinopal CBS-X. One area of interest is the development of new fluorescent probes based on Tinopal CBS-X, which could have improved sensitivity, specificity, and safety. Another area of research is the investigation of the potential therapeutic applications of Tinopal CBS-X, such as in cancer diagnosis and treatment. Finally, there is a need for further studies to understand the potential environmental impact of Tinopal CBS-X and to develop appropriate regulations for its use and disposal.
Conclusion:
In conclusion, Bis(p-phenoxyphenyl)diphenyltin, or Tinopal CBS-X, is a fluorescent whitening agent that has a wide range of scientific research applications. It is a sensitive and specific fluorescent probe that can be used to label and visualize biological structures and molecules. However, it is important to use Tinopal CBS-X in a controlled manner and to follow appropriate safety guidelines. There are also several future directions for scientific research on Tinopal CBS-X, including the development of new fluorescent probes and the investigation of potential therapeutic applications.
Méthodes De Synthèse
Tinopal CBS-X is synthesized by the reaction of 4,4'-diaminostilbene-2,2'-disulfonic acid with diphenyltin oxide. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures and pressures. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Tinopal CBS-X has been extensively studied for its potential applications in various scientific research fields. One of the major applications of Tinopal CBS-X is in fluorescence microscopy, where it is used as a fluorescent probe to label and visualize biological structures and molecules. It has also been used in flow cytometry, immunohistochemistry, and other imaging techniques.
Propriétés
Numéro CAS |
17601-12-6 |
|---|---|
Nom du produit |
Bis(p-phenoxyphenyl)diphenyltin |
Formule moléculaire |
C36H28O2Sn |
Poids moléculaire |
611.3 g/mol |
Nom IUPAC |
bis(4-phenoxyphenyl)-diphenylstannane |
InChI |
InChI=1S/2C12H9O.2C6H5.Sn/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h2*1,3-10H;2*1-5H; |
Clé InChI |
WLCKHJKBWHUTKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Autres numéros CAS |
17601-12-6 |
Synonymes |
Bis(p-phenoxyphenyl)diphenylstannane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



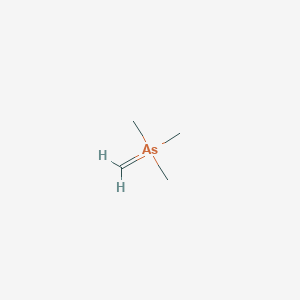
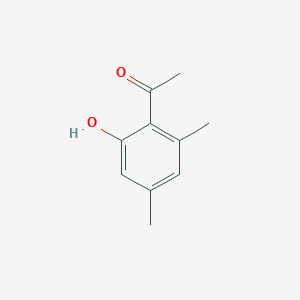
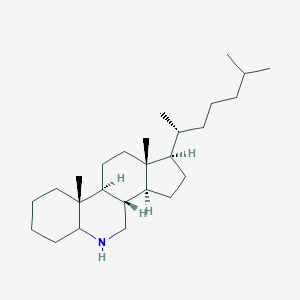
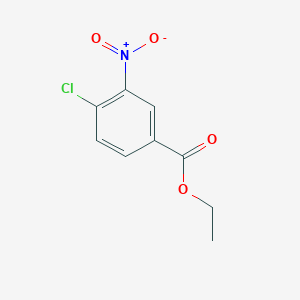
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
